Isox dual

Description

Historical Context of Isox-Dual Discovery and Initial Characterization

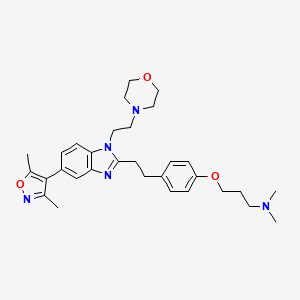

Isox-Dual is structurally related to a series of bromodomain inhibitors featuring a benzimidazole (B57391) central scaffold and a dimethylisoxazole group, which mimics acetylated lysine (B10760008). researchgate.netrsc.org The development of compounds with differential activity and potency against bromodomains, including those selective for CBP/p300 over BRD4, led to the identification of Isox-Dual as a probe with balanced potency against both targets. researchgate.netrsc.org The published synthetic route to Isox-Dual and its analogues initially presented challenges regarding scale and yield, prompting the development of refined synthesis methods to improve efficiency. researchgate.netrsc.orgfigshare.com

Significance of Bromodomain Inhibition in Epigenetic Research

Bromodomains are key "readers" of lysine acetylation, an epigenetic modification involved in regulating gene expression. nih.gov By binding to acetylated lysine marks on histones and other proteins, bromodomains recruit protein complexes that can activate or repress transcription. nih.gov Inhibiting bromodomains can therefore disrupt these interactions, offering a means to modulate gene expression and explore the functional consequences of specific acetylation patterns. This makes bromodomain inhibitors valuable tools for dissecting epigenetic mechanisms and their roles in various biological processes and diseases.

Role of Isox-Dual as a Dual Bromodomain Inhibitor Chemical Probe

Isox-Dual functions as a dual inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A-associated protein p300 (p300), as well as Bromodomain-containing protein 4 (BRD4). tocris.comrndsystems.comsigmaaldrich.comscientificlabs.co.ukmedchemexpress.com It has been characterized by its half-maximal inhibitory concentration (IC₅₀) values, demonstrating inhibition of CBP/p300 with an IC₅₀ of 0.65 μM and BRD4 with an IC₅₀ of 1.5 μM. rsc.orgtocris.comrndsystems.commedchemexpress.comrsc.orgglpbio.com This dual inhibitory activity makes Isox-Dual a useful chemical probe for simultaneously investigating the roles of these two important bromodomain families in epigenetic regulation. researchgate.netrsc.orgrsc.org

Here is a table summarizing the inhibitory activity of Isox-Dual:

| Target Bromodomain | IC₅₀ (μM) |

| CBP/p300 | 0.65 |

| BRD4 | 1.5 |

Overview of Research Trajectories Pertaining to Isox-Dual

Research involving Isox-Dual has explored its utility as a chemical probe in various contexts. Studies have utilized Isox-Dual to investigate transcriptional regulation researchgate.net. Its ability to downregulate inflammatory cytokines like IL-6, IL-1β, and IFN-β in macrophages has also been noted. tocris.comrndsystems.comglpbio.com Furthermore, Isox-Dual has served as a starting point for the development of heterobifunctional molecules, such as PROTACs, aimed at targeted degradation of BRD4 and CBP/p300 proteins. figshare.comacs.orgresearchgate.netresearchgate.netwilddata.cnchemrxiv.orgox.ac.uk Investigations into the synthesis of Isox-Dual have also been a significant research trajectory, focusing on optimizing routes for larger scale production. researchgate.netrsc.orgfigshare.comrsc.orgsoton.ac.uk More recent research has explored the effects of Isox-Dual in disease models, such as a mouse model of oxygen-induced retinopathy, where it was observed to diminish ischemic areas. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O3/c1-23-31(24(2)39-33-23)26-9-12-29-28(22-26)32-30(36(29)16-15-35-17-20-37-21-18-35)13-8-25-6-10-27(11-7-25)38-19-5-14-34(3)4/h6-7,9-12,22H,5,8,13-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDQWCDANVEBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC=C(C=C4)OCCCN(C)C)CCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601103003 | |

| Record name | 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1962928-22-8 | |

| Record name | 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1962928-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Isox Dual

Established Synthetic Pathways for Isox-Dual Production

The initial synthetic strategies for producing Isox-Dual provided a foundation for its availability as a research tool. These early routes involved key steps to assemble the complex molecular structure, including the benzimidazole (B57391) core and the attachment of the isoxazole (B147169) and other functional groups rsc.orgresearchgate.net.

Challenges and Limitations in Early Synthetic Routes

Early published synthetic routes for Isox-Dual and its analogues faced several challenges. These methods were often conducted on a small scale and suffered from poor yields, making them unsuitable for larger-scale production required for extensive research or potential development rsc.orgrsc.orgresearchgate.net. A significant limitation in the original synthesis was a low-yielding alkylation step and a one-pot nitro-reduction and in situ cyclization sequence used to form the benzimidazole framework, which also proceeded in modest yield rsc.orgresearchgate.net. These inefficiencies highlighted the need for optimization to improve accessibility to Isox-Dual rsc.orgresearchgate.net.

Key Chemical Transformations and Reaction Conditions

The synthesis of Isox-Dual involves several key chemical transformations to construct its characteristic benzimidazole and isoxazole moieties and attach the necessary side chains. A crucial step in both early and optimized approaches is an SNAr reaction between a halogenated nitrobenzene (B124822) derivative and a morpholine-containing amine rsc.org. The formation of the benzimidazole core often involves the reduction of a nitro group followed by cyclization rsc.orgresearchgate.net. The attachment of the 3,5-dimethylisoxazole (B1293586) group has been optimized, with a general Suzuki-Miyaura protocol proving effective for the late-stage installation of this motif rsc.orgresearchgate.net. This coupling reaction typically involves a dimethyl-isoxazole boronic acid pinacol (B44631) ester, a palladium catalyst such as PdCl2(dppf)·DCM, and a base like K3PO4, carried out under reflux conditions in a mixture of dioxane and water rsc.orgresearchgate.net.

Data from optimized Suzuki-Miyaura reaction for analogue synthesis:

| Entry | Time (h) | Boron Partner | Catalyst | Base | Yield (%) |

| 3 | 0.5 | Boronate ester | PdCl2(dppf)·DCM | K3PO4 | 80 |

| 4 | 0.5 | Boronate ester | PdCl2(dppf)·DCM | K3PO4 | 94 |

| 13 | 1 | Boronate ester | PdCl2(dppf)·DCM | K3PO4 | >95 |

Other key reactions include alkylation steps to introduce the morpholine (B109124) and dimethylamino side chains rsc.org. Optimized conditions for these steps have also been developed to improve yields and scalability rsc.org.

Synthesis of Isox-Dual Analogues and Derivatives

The synthesis of Isox-Dual analogues and derivatives is driven by the need to explore structure-activity relationships and develop compounds with modified properties, particularly for targeted protein degradation strategies researchgate.netrsc.org.

Introduction of Modified Moieties for Structure-Activity Probing

The Isox-Dual scaffold provides several points for chemical modification to probe the impact of structural changes on biological activity researchgate.netrsc.orgresearchgate.net. Based on co-crystal structures of a structurally similar inhibitor bound to BRD4 and CBP bromodomains, two potential solvent-exposed "exit vectors" for linker attachment were identified: the phenolic ether and the morpholine groups figshare.comacs.org. Modification at the phenolic ether position has been explored through dealkylation to reveal a phenol (B47542) acs.org. Replacement of the morpholine group with a piperazine (B1678402) moiety has also been investigated figshare.comacs.org. The introduction of different groups at these positions allows for the synthesis of a library of analogues to study how these modifications affect binding affinity and other biological properties researchgate.netacs.org. A general Suzuki-Miyaura protocol has been utilized for the late-stage installation of alternative acetyl-lysine binding motifs, demonstrating the potential for modifying the isoxazole part of the molecule rsc.orgresearchgate.net.

Targeted Synthesis of Isox-Dual-Based Degraders

A significant area of Isox-Dual derivatization is the targeted synthesis of degraders, particularly PROTACs (Proteolysis Targeting Chimeras) rsc.orgrsc.orgfigshare.commedchemexpress.com. These heterobifunctional molecules are designed to recruit E3 ligases to the target protein, leading to its ubiquitination and subsequent proteasomal degradation figshare.com. Isox-Dual's ability to bind to BRD4 and CBP/p300 makes it a suitable ligand for incorporation into degraders targeting these proteins figshare.comacs.org.

Spectroscopic and Chromatographic Characterization of Isox-Dual and Derivatives

Spectroscopic and chromatographic techniques are crucial for confirming the identity, purity, and structure of Isoxadifen-ethyl (B1672638), ISOX-DUAL, and their synthesized derivatives.

Isoxadifen-ethyl and Derivatives

Various spectroscopic methods have been employed for the characterization of Isoxadifen-ethyl and its derivatives. Infrared (IR) spectroscopy is commonly used to identify key functional groups researchgate.netacs.orgnih.govnih.govacs.org. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure and proton/carbon environments researchgate.netacs.orgnih.govnih.govacs.org. High-resolution mass spectrometry (HRMS) is utilized to determine the accurate mass of the compounds, aiding in the confirmation of their molecular formula acs.orgnih.govnih.govacs.org. UV/VIS spectral data has also been reported for Isoxadifen-ethyl europa.eu. Digital reference materials for NMR spectra of Isoxadifen-ethyl are available sigmaaldrich.com.

Chromatographic methods are essential for the analysis and purification of Isoxadifen-ethyl and its related compounds. High-Performance Liquid Chromatography (HPLC), particularly reverse phase (RP) HPLC, is used for analysis, often employing mobile phases containing acetonitrile, water, and an acidic modifier like phosphoric acid or formic acid (for Mass Spectrometry compatibility) sielc.com. Gas Chromatography (GC), coupled with a mass spectrometer detector (GC-MS), has been used for the determination of Isoxadifen-ethyl qascf.comqascf.com. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is applied for the analysis of metabolites and can provide high sensitivity researchgate.netqascf.comqascf.com. GC and HPLC are considered suitable techniques for the analysis of Isoxadifen-ethyl sigmaaldrich.com.

Research findings often include spectroscopic and chromatographic data to support the successful synthesis and characterization of novel isoxadifen-ethyl derivatives. For instance, studies on novel diazabicyclo derivatives characterized all synthetic compounds by IR, ¹H NMR, ¹³C NMR, and HRMS nih.gov. Similarly, novel aryl-substituted formyl oxazolidine (B1195125) derivatives were characterized using IR, ¹H NMR, ¹³C NMR, and HRMS, with one compound's structure further confirmed by X-ray single crystallography nih.gov.

ISOX-DUAL and Derivatives

Spectroscopic techniques are also fundamental to the characterization of ISOX-DUAL and its analogues. Infrared spectroscopy, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry are used to confirm the structure of synthesized compounds acs.org. X-ray crystallography has been employed to characterize the solid-state structure of ISOX-DUAL and its analogues, providing detailed insights into their three-dimensional arrangement rsc.org.

While spectroscopic methods are well-documented for ISOX-DUAL, specific detailed chromatographic methods for its routine characterization were not extensively detailed in the search results, although HPLC-MS (ESI) was mentioned in the context of obtaining high-resolution mass spectroscopic data umich.edu.

Molecular and Cellular Mechanistic Investigations of Isox Dual Action

Inhibition Profile of CBP/p300 and BRD4 Bromodomains by Isox-Dual

Isox-Dual functions by inhibiting the ability of CBP/p300 and BRD4 bromodomains to bind to acetylated lysine (B10760008) marks. tocris.comrsc.orgrsc.orgrndsystems.commedchemexpress.com This disruption interferes with the recruitment of these proteins to chromatin, thereby impacting transcriptional regulation.

Quantitative Biochemical Affinity and Potency Determinations (e.g., IC50 values)

Quantitative studies have established the inhibitory potency of Isox-Dual against CBP/p300 and BRD4 bromodomains. The half-maximal inhibitory concentration (IC50) values indicate the concentration of Isox-Dual required to inhibit 50% of the activity of these bromodomains in biochemical assays. Isox-Dual exhibits IC50 values of 0.65 μM for CBP and 1.5 μM for BRD4. tocris.comrsc.orgrsc.orgrndsystems.commedchemexpress.com This demonstrates that Isox-Dual has a balanced potency against both targets, although it shows slightly higher affinity for CBP compared to BRD4. rsc.org

Below is a summary of the IC50 values for Isox-Dual against CBP and BRD4 bromodomains:

| Target Bromodomain | IC50 (μM) |

| CBP | 0.65 |

| BRD4 | 1.5 |

Structural Basis of Isox-Dual Binding to Bromodomains

Structural investigations, including X-ray crystallography, have provided insights into how Isox-Dual interacts with bromodomains. researchgate.netacs.orgresearchgate.netnih.govresearchgate.net These studies reveal that Isox-Dual binds within the acetyl-lysine binding pocket of the bromodomains. nih.govacs.orgresearchgate.net The binding mode involves specific interactions with key residues within this pocket. For instance, in the crystal structure of the first bromodomain of human BRD4 (BRD4 BD1) in complex with Isox-Dual based degraders, the isoxazole (B147169) moiety forms a hydrogen bond with Asn140 at the bottom of the binding site and engages in hydrophobic interactions with residues such as Phe83, Val87, Leu94, and the gatekeeper residue Ile146. acs.org The central benzimidazole (B57391) moiety of Isox-Dual is positioned between Pro82 and Leu92. acs.org These structural details are crucial for understanding the compound's inhibitory activity and guiding the design of related molecules. acs.orgresearchgate.net

Mimicry of Acetylated Lysine by the Isoxazole Moiety

A key feature of Isox-Dual's structure is the presence of a 3,5-dimethylisoxazole (B1293586) group. rsc.orgresearchgate.net This moiety is structurally designed to mimic the acetylated lysine (KAc) residue that bromodomains typically recognize and bind to. rsc.orgresearchgate.net By presenting a similar chemical interface, the isoxazole group effectively competes with acetylated lysine marks on target proteins for binding to the bromodomain pocket. nih.govresearchgate.net This mimicry is fundamental to the mechanism by which Isox-Dual inhibits the interaction between bromodomains and acetylated proteins, thereby disrupting epigenetic signaling pathways. researchgate.net

Epigenetic Modulations Induced by Isox-Dual

As an inhibitor of bromodomains, Isox-Dual influences epigenetic processes, particularly those involving histone acetylation and chromatin structure. researcher.liferesearchgate.net

Impact on Histone Acetylation Dynamics

While Isox-Dual directly targets bromodomains (readers of acetylation) rather than the enzymes that add or remove acetyl marks (writers and erasers), its action indirectly impacts the dynamics of histone acetylation. By blocking the binding of CBP/p300 and BRD4 to acetylated histones, Isox-Dual can influence the downstream effects of these acetylation marks. nih.govresearchgate.net Although direct changes in global histone acetylation levels might not be the primary outcome, the functional interpretation of these marks by key transcriptional regulators is altered. Studies investigating the effects of Isox-Dual in specific contexts, such as in a mouse model of oxygen-induced retinopathy, have shown that it can influence the expression of genes that are downstream of hypoxia-inducible factors, which are assumed to be important factors in retinal ischemic diseases. researchgate.netresearcher.life This suggests an impact on transcriptional programs influenced by acetylation-dependent recruitment of CBP/p300 and BRD4.

Effects on Chromatin Structure and Accessibility

Bromodomains, including CBP/p300 and BRD4, play a role in modulating chromatin structure. researchgate.netbiorxiv.org Their binding to acetylated histones can influence the compaction and accessibility of chromatin, thereby affecting the ability of transcription factors and the transcriptional machinery to access DNA. biorxiv.org By inhibiting the interaction of CBP/p300 and BRD4 with acetylated histones, Isox-Dual can indirectly affect chromatin structure and accessibility. Disrupting the recruitment of these proteins to specific genomic loci can lead to changes in local chromatin environment, potentially altering gene expression. While the direct and widespread impact of Isox-Dual on global chromatin structure requires further detailed investigation, its known mechanism of inhibiting proteins that read acetylation marks suggests a role in modulating the dynamic interplay between histone modifications and chromatin architecture. biorxiv.org

Downstream Cellular Pathway Perturbations

The inhibitory action of Isox-Dual on CBP/p300 and BRD4 bromodomains leads to significant perturbations in downstream cellular pathways, particularly those involved in transcriptional regulation and gene expression.

Transcriptional Regulation Alterations (e.g., c-Myc, IRF4)

Isox-Dual's impact on transcriptional regulation is notably observed in its effects on key transcription factors such as c-Myc and IRF4. Inhibition of CBP/EP300 bromodomain has been shown to result in the transcriptional suppression of the lymphocyte-specific transcription factor IRF4, which is crucial for the viability of multiple myeloma cells. elifesciences.org This suppression of IRF4 subsequently leads to the repression of its target gene, c-MYC. elifesciences.org The IRF4/MYC axis is considered a critical component of the mechanism of action for CBP/EP300 bromodomain inhibition, particularly in multiple myeloma. elifesciences.orgnih.govnih.gov

Research indicates that while bromodomain inhibition can lead to reduced IRF4 mRNA levels, there might be a limited decrease in IRF4 protein expression or mRNA levels of downstream target genes over certain time periods, potentially due to the long half-life of IRF4 protein in some cell types. researchgate.netnih.govnih.gov Gene network modeling in multiple myeloma suggests that bromodomain inhibition primarily exerts its effect through MYC rather than IRF4. researchgate.netnih.govnih.gov This highlights the complex interplay between these transcription factors and the differential impact of bromodomain inhibition on their mRNA and protein levels.

Reduction of c-Myc levels has been demonstrated following treatment with degraders targeting either CBP/EP300 or BRD4 individually. acs.org Isox-Dual, as a dual inhibitor, was investigated to assess whether simultaneously targeting both proteins would offer a synergistic benefit in reducing c-Myc levels compared to inhibiting or degrading the proteins individually. acs.org

Modulation of Gene Expression Profiles (e.g., IL-6, IL-1β, IFN-β)

Isox-Dual has been shown to downregulate the expression of inflammatory cytokines such as IL-6, IL-1β, and IFN-β, particularly in macrophages. tocris.com Modulation of gene expression profiles is a direct consequence of Isox-Dual's interference with the transcriptional regulatory complexes involving CBP/p300 and BRD4.

Studies investigating inflammatory responses have observed the impact of various agents on cytokine expression. For instance, in the context of LPS-induced murine macrophages, certain treatments have been shown to decrease LPS-induced IL-6, TNFα, IL-1β, and IFN-β in a time-dependent manner. nih.gov While this specific study might not directly use Isox-Dual, it illustrates the type of gene expression modulation that is relevant to Isox-Dual's activity as an anti-inflammatory agent. The downregulation of IL-6, IL-1β, and IFN-β by Isox-Dual in macrophages directly reflects its ability to modulate the expression of genes involved in inflammatory pathways. tocris.com

Transcriptional response modules characterize the activity of cytokines like IL-1β and IL-6, and their expression levels can be elevated in certain disease states. nih.gov Isox-Dual's ability to downregulate these cytokines suggests its potential to influence such transcriptional modules.

Cellular Responses in Epigenetic Research Models

Isox-Dual is recognized as a useful chemical probe for epigenetic research due to its activity against CBP/p300 and BRD4 bromodomains, which are key epigenetic regulators. researchgate.netrsc.org Bromodomains bind to acetylated lysines on histone and non-histone proteins, recruiting other factors to form complexes that modulate chromatin structure and transcriptional regulation. semanticscholar.org Aberrant regulation of these epigenetic proteins is linked to various disease states, including cancer and inflammation. semanticscholar.org

Research utilizing epigenetic research models explores how inhibitors like Isox-Dual affect cellular processes influenced by epigenetic modifications. For example, studies have investigated the design of Isox-Dual-based degraders targeting BRD4 and CBP/EP300 to explore their impact on target protein degradation, a process relevant in epigenetic modulation strategies. researchgate.netacs.orgacs.orgnih.gov These studies involve assessing the ability of such compounds to induce ubiquitination and degradation of target proteins and analyzing their binding modes with bromodomains through techniques like protein cocrystal structures. acs.orgacs.orgnih.gov

Cellular responses in these models can include changes in cell viability, cell cycle arrest, and apoptosis, which have been observed with bromodomain inhibitors targeting pathways regulated by CBP/EP300 and BRD4. elifesciences.orgnih.gov While the efficacy can vary depending on the specific inhibitor and cell line, these studies contribute to understanding how Isox-Dual and related compounds impact cellular behavior through epigenetic mechanisms. nih.gov

Here is a summary of some key findings regarding Isox-Dual's effects on gene expression:

| Gene | Effect of Isox-Dual Treatment (in Macrophages) | Reference |

| IL-6 | Downregulated | tocris.com |

| IL-1β | Downregulated | tocris.com |

| IFN-β | Downregulated | tocris.com |

Studies in multiple myeloma cell lines investigating bromodomain inhibitors, including Isox-Dual, have shown varying effects on cell viability. nih.gov The efficacy of Isox-Dual in reducing cell viability in these models was reported to be less pronounced compared to other inhibitors like JQ1 and OTX015, potentially due to its reduced affinity for BRD4 and CBP/EP300. nih.gov

| Compound | Target(s) | IC50 (Multiple Myeloma Cell Lines, 48h) | Reference |

| JQ1 | BET | 0.27-0.42 μM | nih.gov |

| OTX015 | BET | 0.47-1.9 μM | nih.gov |

| SGC-CBP30 | CBP/EP300 | 1.58-5 μM | nih.gov |

| ISOX-DUAL | CBP/p300, BRD4 | 2.15-7.70 μM | nih.gov |

| JQ1 + SGC-CBP30 | BET + CBP/EP300 | 0.28-0.67 μM | nih.gov |

This table illustrates that while Isox-Dual is a dual inhibitor, its potency in cell viability assays in multiple myeloma cell lines was lower than single BET inhibitors or a combination of BET and CBP/EP300 inhibitors. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Isox Dual

Identification of Key Pharmacophoric Elements

Key pharmacophoric elements of Isox-Dual are responsible for its inhibitory activity against bromodomains. The 3,5-dimethylisoxazole (B1293586) moiety serves as a crucial feature, mimicking acetylated lysine (B10760008) (KAc), a primary recognition motif for bromodomains rsc.orgresearchgate.net. Structural studies, including X-ray cocrystal analysis of Isox-Dual based degraders bound to BRD4 BD1, have illuminated the specific interactions of this group. The isoxazole (B147169) moiety is consistently observed to form a hydrogen bond with Asn140 at the base of the binding site acs.org. Furthermore, it engages in hydrophobic interactions with several key residues, including Phe83, Val87, Leu94, and the gatekeeper residue Ile146 acs.org. These interactions highlight the importance of the isoxazole ring and its methyl substituents for effective binding within the bromodomain pocket.

The benzimidazole (B57391) core acts as a central scaffold from which other functional groups extend rsc.orgresearchgate.net. The morpholinoethyl and phenolic ether groups have been identified as solvent-facing regions, making them potential "exit vectors" for attaching linkers in the design of more complex molecules like PROTAC degraders acs.org. The positioning and chemical nature of these groups are significant as they influence the ability to extend the molecule without disrupting the core binding interactions with the bromodomain targets acs.org.

Rational Design of Isox-Dual Analogues for Modulating Selectivity and Potency

Rational design strategies employing Isox-Dual as a protein of interest (POI) binder have been extensively pursued to develop analogues with modulated selectivity and potency, particularly as components of PROTAC degraders acs.org. Structure-guided design has been instrumental in identifying suitable sites on the Isox-Dual scaffold for linker attachment to recruit E3 ligases acs.orgnih.govox.ac.ukacs.org. The phenolic ether and morpholine (B109124) groups were explored as primary exit vectors acs.org.

Modifications at these positions, such as dealkylation of the ether to yield a phenol (B47542) or replacement of the morpholine group with a piperazine (B1678402), were investigated to facilitate linker conjugation acs.org. Libraries of analogues incorporating variations in exit vectors, linker lengths, and attached E3 ligase ligands (such as those recruiting VHL or CRBN) were synthesized and evaluated to optimize dual degradation profiles against CBP/EP300 and BRD4 acs.org.

Table 1: In Vitro Ubiquitination Data for VHL-Recruiting Isox-Dual Based Degraders acs.org

| Compound | E3 Ligase | BRD4 Ubiquitination | CBP Ubiquitination |

| 42 | VHL | Dose-dependent ubiquitination | No ubiquitination |

| 43 | VHL | Dose-dependent ubiquitination | No ubiquitination |

| 44 | VHL | Dose-dependent ubiquitination | No ubiquitination |

| 45 | VHL | Dose-dependent ubiquitination | No ubiquitination |

Note: Data is based on observations of dose-dependent ubiquitination in in vitro assays.

The design process also highlighted potential challenges, such as "degrader collapse," where unexpected interactions between the E3 ligase ligand and the target protein can occur, preventing effective ternary complex formation and subsequent degradation, despite good binary affinities acs.orgnih.govox.ac.uk. High-resolution protein cocrystal structures were essential in identifying such unproductive interactions acs.orgnih.govox.ac.uk.

Isox-Dual itself exhibits IC50 values of 0.65 μM for CBP and 1.5 μM for BRD4, demonstrating balanced potency against both targets tocris.comrndsystems.comrsc.org.

Table 2: Inhibitory Activity of Isox-Dual Against Target Bromodomains tocris.comrndsystems.comrsc.org

| Target Bromodomain | IC50 (μM) |

| CBP/p300 | 0.65 |

| BRD4 | 1.5 |

Computational Chemistry Approaches in Isox-Dual SAR/SMR Elucidation

Computational chemistry approaches play a vital role in complementing experimental studies to elucidate the SAR and SMR of Isox-Dual and its analogues.

Molecular Docking and Dynamics Simulations

Molecular docking is a widely used technique to predict the preferred binding orientation (pose) of a ligand within the active site of a receptor and to estimate the binding affinity csic.esmdpi.comnih.govacu.edu.inarabjchem.org. For Isox-Dual based research, while direct docking studies on Isox-Dual itself are not explicitly detailed in all search results, the use of X-ray cocrystal structures provides the most accurate representation of the bound state, effectively serving a similar purpose by revealing the precise interactions and conformation of the inhibitor within the binding pocket acs.org. These structural studies confirmed the binding mode of the isoxazole moiety and its interactions with key residues in BRD4 BD1 acs.org.

In the broader context of isoxazole-containing compounds, molecular docking studies have been successfully applied to understand binding mechanisms and identify crucial interactions with various target proteins, such as digestive enzymes and cholinesterases csic.esmdpi.comnih.govacu.edu.inarabjchem.org. These studies often involve predicting binding energies and analyzing interactions with specific amino acid residues through 2D and 3D representations csic.esmdpi.comnih.gov.

Molecular dynamics simulations extend the insights gained from static docking by simulating the dynamic behavior of the ligand-protein complex over time acu.edu.in. This allows for the exploration of conformational changes in both the ligand and the protein, providing a more realistic picture of the binding event and the stability of the complex. While specific molecular dynamics studies focused solely on Isox-Dual were not prominently featured in the search results, this technique has been applied to other isoxazole derivatives to understand how inhibitor binding affects protein dynamics acu.edu.in. Such simulations can offer valuable information regarding the induced-fit mechanisms, the flexibility of the binding site, and the residence time of the ligand, all of which contribute to a comprehensive understanding of SMR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity researchgate.netacs.orgresearchgate.netresearchgate.net. This approach allows for the prediction of the activity of new, untested compounds based on their molecular descriptors and can help identify the key structural features that drive the observed activity researchgate.netresearchgate.net.

While specific QSAR studies focused exclusively on Isox-Dual were not detailed in the provided search results, QSAR analysis has been successfully applied to other series of isoxazole derivatives to explore their activity against various biological targets, such as antiviral agents or enzyme inhibitors researchgate.netresearchgate.netresearchgate.net. These studies typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of compounds with known activities and then using statistical methods (like multiple linear regression or principal component analysis) to build predictive models researchgate.netresearchgate.netresearchgate.net.

The application of QSAR to Isox-Dual analogues could provide valuable insights into how modifications to different parts of the molecule quantitatively affect potency and selectivity towards BRD4 and CBP/p300. By correlating structural variations with changes in binding affinity or cellular activity, QSAR models could help prioritize the synthesis and testing of promising new analogues, thereby accelerating the rational design process.

Targeted Protein Degradation Tpd Research Utilizing Isox Dual Scaffolds

Design Principles for Isox-Dual-Based Proteolysis Targeting Chimeras (PROTACs)

The design of PROTACs based on the ISOX-DUAL scaffold involves connecting the ISOX-DUAL molecule, which binds to the target protein (BRD4 and/or CBP/p300), to an E3 ubiquitin ligase ligand via a chemical linker. researchgate.netresearchgate.netresearchgate.net This modular design is crucial for inducing the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. researchgate.netresearchgate.net Structure-guided design approaches have been employed to identify suitable "exit vectors" on the ISOX-DUAL scaffold for linker attachment. figshare.comacs.orgchemrxiv.orgresearchgate.net Studies using co-crystal structures of a structurally similar inhibitor (BDOIA383) bound to BRD4 and CBP/p300 bromodomains have revealed potential solvent-exposed sites, such as the phenolic ether and morpholine (B109124) groups, as promising points for linker conjugation. figshare.comacs.org

Selection and Incorporation of E3 Ubiquitin Ligase Ligands (e.g., VHL, CRBN)

The selection of the E3 ubiquitin ligase ligand is a critical aspect of PROTAC design. Commonly utilized E3 ligases in PROTAC development include Cereblon (CRBN) and Von Hippel-Lindau (VHL). researchgate.netfrontiersin.orgfrontiersin.org Research utilizing ISOX-DUAL-based degraders targeting BRD4 and CBP/EP300 has investigated the incorporation of both VHL- and CRBN-recruiting moieties. chemrxiv.orgresearchgate.netnih.gov Candidate degrader panels have shown that VHL-recruiting moieties can mediate dose-responsive ubiquitination of BRD4. chemrxiv.orgresearchgate.netnih.gov In contrast, a panel of CRBN-recruiting thalidomide-based degraders derived from ISOX-DUAL were unable to induce ubiquitination or degradation of the target proteins in some studies. chemrxiv.orgresearchgate.netnih.gov This highlights that the choice of E3 ligase and its specific ligand significantly impacts the efficacy of the resulting PROTAC. frontiersin.org

Linker Chemistry and Optimization for Ternary Complex Formation

The chemical linker connecting the target protein ligand and the E3 ligase ligand plays a vital role in facilitating the formation of a productive ternary complex. researchgate.netresearchgate.net The length, flexibility, and composition of the linker can influence the proper orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination. nih.gov While specific details on linker chemistry optimization for ISOX-DUAL-based PROTACs are often detailed in primary research articles, the general principle involves exploring different linker lengths and chemical functionalities to optimize ternary complex formation and subsequent degradation. researchgate.netresearchgate.netnih.gov Studies have shown that linker design can impact ternary complex stability and degradation efficiency. researchgate.netnih.gov

Mechanistic Analysis of Isox-Dual Degrader Activity

Mechanistic studies of ISOX-DUAL-based degraders focus on understanding how these molecules induce target protein ubiquitination and degradation, as well as investigating potential limitations such as "degrader collapse."

Inducement of Target Protein Ubiquitination (e.g., BRD4, CBP)

ISOX-DUAL-based PROTACs are designed to induce the ubiquitination of their target proteins, BRD4 and CBP/EP300. researchgate.netnih.gov By bringing the E3 ligase into close proximity with the target protein, the PROTAC facilitates the transfer of ubiquitin molecules onto lysine (B10760008) residues of the target. researchgate.netfrontiersin.org This ubiquitination event marks the protein for recognition and degradation by the proteasome. researchgate.net Research has demonstrated that VHL-recruiting ISOX-DUAL degraders can mediate dose-responsive ubiquitination of BRD4. chemrxiv.orgresearchgate.netnih.gov Cell-free ubiquitination assays have also confirmed the induction of target ubiquitination by select ISOX-DUAL-based degraders. figshare.com

Analysis of "Degrader Collapse" Phenomena and its Molecular Basis

"Degrader collapse" is a phenomenon where a PROTAC molecule, instead of promoting ternary complex formation and degradation, induces a binary interaction between the E3 ligase ligand and the target protein, or other unproductive interactions, leading to a lack of degradation activity. acs.orgchemrxiv.orgresearchgate.netnih.govresearchgate.net This can occur even when the individual components (POI ligand and E3 ligase ligand) show good binding affinity to their respective targets. acs.orgchemrxiv.orgresearchgate.netnih.gov In the context of ISOX-DUAL-based degraders, particularly those utilizing CRBN-recruiting thalidomide (B1683933) moieties, "degrader collapse" has been observed. chemrxiv.orgresearchgate.netnih.gov High-resolution protein co-crystal structures have provided insights into the molecular basis of this phenomenon, revealing unexpected interactions between the thalidomide moiety and residues on the target protein (e.g., Trp81 on the first bromodomain of BRD4) that may preclude productive ternary complex formation. chemrxiv.orgresearchgate.netnih.gov This highlights the importance of considering potential off-target interactions and the specific geometry of the ternary complex during PROTAC design. acs.orgresearchgate.net

Selectivity and Efficacy in Protein Degradation Pathways

PROTACs offer the potential for enhanced selectivity compared to traditional inhibitors, as their activity relies on the formation of a specific ternary complex. researchgate.netnih.gov ISOX-DUAL-based degraders aim to selectively target and degrade BRD4 and/or CBP/EP300. acs.orgchemrxiv.orgresearchgate.netnih.gov While some studies have shown promising degradation of these targets, the observed "degrader collapse" with certain E3 ligase ligands (like CRBN in some cases) underscores the challenges in achieving consistent efficacy and selectivity. chemrxiv.orgresearchgate.netnih.gov Achieving selectivity among homologous proteins, such as different members of the BET family (BRD2, BRD3, BRD4), is a key goal in PROTAC development. researchgate.netresearchgate.netnih.gov The catalytic nature of PROTACs, where a single degrader molecule can lead to the degradation of multiple target proteins, contributes to their potential for high efficacy at lower concentrations compared to occupancy-driven inhibitors. researchgate.netnih.gov

Here is a table summarizing some research findings related to ISOX-DUAL based degraders:

| Degrader Type | E3 Ligase Recruited | Target Protein(s) | Observed Activity | Notes | Source |

| ISOX-DUAL based degrader | VHL | BRD4 | Mediated dose-responsive ubiquitination of BRD4. | Promising activity observed with VHL recruiters. | chemrxiv.orgresearchgate.netnih.gov |

| ISOX-DUAL based degrader | CRBN (thalidomide) | BRD4, CBP/EP300 | Unable to induce ubiquitination or degradation. | Attributed to "degrader collapse" and unproductive interactions. | chemrxiv.orgresearchgate.netnih.gov |

| Select ISOX-DUAL degraders | Not specified | BRD4, CBP | Caused reduction in target protein levels in HeLa cells. | Example of successful degradation observed in a specific cell line. | figshare.com |

Comparison of Isox-Dual Inhibitors versus Degraders in Modulating Target Biology

Isox-Dual is recognized primarily as a dual inhibitor targeting the bromodomains of CBP/p300 and BRD4 tocris.comfigshare.comfigshare.comnih.gov. Its inhibitory activity has been characterized by IC50 values of 0.65 μM for CBP and 1.5 μM for BRD4 tocris.comfigshare.comfigshare.comnih.gov.

Research has explored the potential of using Isox-Dual as a molecular scaffold for the design of heterobifunctional degraders, specifically PROTACs, aimed at inducing the degradation of BRD4 and CBP/EP300 figshare.comfigshare.comresearchgate.netbio-techne.comacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net. This approach represents a shift from inhibiting protein function to targeting the protein for proteasomal degradation, a mechanism that can offer advantages such as catalytic activity and prolonged pharmacodynamic effects acs.org.

Studies investigating Isox-Dual-based degraders have involved linking the Isox-Dual scaffold to ligands that recruit E3 ubiquitin ligases, such as VHL and CRBN researchgate.netacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net. Candidate degrader molecules were designed and tested to assess their ability to induce target protein ubiquitination and degradation figshare.comfigshare.comresearchgate.netacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net.

Comparative research between Isox-Dual as an inhibitor and its degrader derivatives has yielded significant findings regarding their respective capacities to modulate target biology researchgate.netbio-techne.comacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net. While Isox-Dual itself functions by blocking the binding of target proteins to acetylated histones, degraders aim to induce the physical removal of the target protein from the cell tocris.comacs.org.

In cell-free ubiquitination assays, VHL-recruiting Isox-Dual-based degraders demonstrated dose-responsive ubiquitination of BRD4 researchgate.netacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net. However, a panel of CRBN-recruiting degraders based on the Isox-Dual scaffold, utilizing a thalidomide moiety for CRBN recruitment, proved unable to induce ubiquitination or degradation of the target proteins researchgate.netacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net.

High-resolution protein co-crystal structures provided insight into the lack of activity observed with the CRBN-recruiting degraders researchgate.netacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net. These structures revealed an unexpected interaction between the thalidomide component of the degrader and the Trp81 residue on the first bromodomain of BRD4 researchgate.netacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net. This interaction is hypothesized to prevent the formation of a productive ternary complex between the degrader, the target protein (BRD4 or CBP/EP300), and the E3 ligase (CRBN), a phenomenon referred to as "degrader collapse" researchgate.netacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net. This "degrader collapse" provides a potential explanation for the inactivity of these specific degrader molecules despite some exhibiting high binding affinities to the target protein researchgate.netacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net.

In the context of cellular assays, the inhibitory activity of Isox-Dual on cell viability in certain cell lines was found to be less pronounced compared to more potent individual inhibitors of BRD4 or CBP/EP300, or combinations thereof nih.gov. This suggested that the relatively lower affinity of Isox-Dual for its targets might limit its efficacy when used solely as an inhibitor in some biological contexts nih.gov. In contrast, the targeted degradation approach, when successful with VHL-recruiting degraders, demonstrated the potential for inducing target protein ubiquitination researchgate.netacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net.

The research highlights that while Isox-Dual serves as a valuable starting point due to its dual target engagement, transitioning from an inhibitor to an effective degrader requires careful linker design and E3 ligase selection to ensure productive ternary complex formation and avoid detrimental interactions like "degrader collapse" figshare.comresearchgate.netacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net. The differential activity observed between VHL- and CRBN-recruiting Isox-Dual degraders underscores the complexity of PROTAC design and the importance of structural insights in predicting and understanding degrader efficacy researchgate.netacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net.

| Compound Name | Target(s) Inhibited/Degraded | Modality | Key Findings |

| Isox-Dual | CBP/p300, BRD4 | Inhibitor | Dual bromodomain inhibitor with micromolar potency. tocris.comfigshare.comfigshare.comnih.gov Less effective in some cell viability assays compared to more potent inhibitors. nih.gov |

| Isox-Dual-based Degraders (VHL-recruiting) | BRD4, CBP/EP300 (intended) | Degrader | Induced dose-responsive ubiquitination of BRD4 in cell-free assays. researchgate.netacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net |

| Isox-Dual-based Degraders (CRBN-recruiting) | BRD4, CBP/EP300 (intended) | Degrader | Unable to induce target protein ubiquitination or degradation. researchgate.netacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net Attributed to "degrader collapse" due to interaction with BRD4. researchgate.netacs.orgacs.orgnih.govchemrxiv.orgresearchgate.net |

Advanced Research Methodologies in Isox Dual Studies

The exploration of Isox-dual and its derivatives has been propelled by a suite of sophisticated research methodologies. These techniques have been crucial in elucidating the compound's mechanism of action, identifying opportunities for therapeutic development, and understanding its interaction with target proteins at a molecular level.

Future Directions and Emerging Research Avenues for Isox Dual

Development of Next-Generation Isox-Dual Analogues with Enhanced Properties

Efforts are underway to develop next-generation analogues of Isox-Dual with improved characteristics. This includes optimizing synthetic routes to enhance yield and scalability, as the initial reported synthesis presented challenges in this regard. researchgate.netrsc.orgrsc.org Researchers are exploring modifications to the core structure, such as the benzimidazole (B57391) scaffold and the dimethylisoxazole group, which acts as an acetylated lysine (B10760008) mimic, to fine-tune activity and selectivity towards CBP/p300 and BRD4 bromodomains. rsc.org The development of analogues with altered binding affinities or improved pharmacokinetic properties could lead to more potent and specific chemical probes for dissecting the roles of individual bromodomains. Studies have investigated different coupling partners and reaction conditions to improve the synthesis of Isox-Dual and its analogues. researchgate.net

Exploration of Isox-Dual as a Research Tool for Novel Epigenetic Targets

While primarily known for its activity against CBP/p300 and BRD4, Isox-Dual's structural features may allow for interactions with other epigenetic reader domains. Future research could involve comprehensive screening against a wider panel of bromodomains and other acetyl-lysine binding proteins to identify potential off-targets or novel interactions. This exploration could reveal unexpected applications for Isox-Dual as a tool to investigate the function of less-studied epigenetic targets or to understand the interplay between different epigenetic regulators.

Innovative Applications in Chemical Genetics and Perturbagen Studies

Isox-Dual's ability to inhibit key bromodomains makes it a valuable perturbagen for chemical genetics studies. Future research avenues include utilizing Isox-Dual and its analogues to systematically perturb bromodomain function in various cellular contexts and biological processes. This can help elucidate the roles of CBP, p300, and BRD4 in complex cellular pathways, development, and disease states. Innovative applications may involve using Isox-Dual in combination with other chemical probes or genetic tools to dissect synergistic or antagonistic relationships between different epigenetic targets. Furthermore, Isox-Dual-based degraders are being explored to induce targeted protein degradation of BRD4 and CBP/EP300, offering a different modality for perturbing protein function compared to inhibition. researchgate.netacs.orgacs.orgox.ac.uk

Elucidation of Broader Biological System Interactions

Beyond its direct targets, the impact of Isox-Dual on broader biological systems warrants further investigation. While Isox-Dual is a bromodomain inhibitor, it is important to distinguish it from "Isox," which refers to an isomer of acinetobactin. tandfonline.comresearchgate.netasm.orgnih.govnih.govnih.govasm.orgoup.comnih.gov Acinetobactin is a siderophore produced by Acinetobacter baumannii essential for iron acquisition in this bacterium. tandfonline.comresearchgate.netasm.orgnih.govnih.govnih.govasm.orgoup.comnih.gov Acinetobactin exists as two isomers, Oxa and Isox, which play distinct roles in scavenging iron from the environment and host proteins. tandfonline.comresearchgate.netasm.orgnih.govoup.comnih.gov Oxa is considered the principal siderophore, while Isox acts as an auxiliary collector. asm.orgnih.govnih.govasm.orgoup.com This iron acquisition mechanism in A. baumannii is distinct from the epigenetic targets of Isox-Dual. Future research on Isox-Dual should focus on its interactions within mammalian biological systems, such as its effects on inflammatory responses, as it has been shown to downregulate inflammatory cytokines like IL-6, IL-1β, and IFN-β in macrophages. rndsystems.comtocris.comglpbio.comfishersci.com Understanding these broader interactions will provide a more complete picture of Isox-Dual's biological impact and potential research applications.

Q & A

Q. What protocols ensure ethical compliance when handling this compound in studies involving human-derived samples or animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.